molecular formula C8H14O5 B8367248 1-Acetoxy-3-acetoxymethoxypropane

1-Acetoxy-3-acetoxymethoxypropane

Cat. No.: B8367248
M. Wt: 190.19 g/mol
InChI Key: SZATZRJQZJMPIF-UHFFFAOYSA-N
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Description

1-Acetoxy-3-acetoxymethoxypropane is a di-ester derivative of propane with two acetylated oxygen-containing functional groups. Its structure features an acetoxy group (-OAc) at position 1 and an acetoxymethoxy group (-OCH2OAc) at position 3. This compound is structurally distinct due to its dual ester functionality, which may influence its reactivity, solubility, and applications in organic synthesis or polymer chemistry. However, none of the provided evidence directly discusses this compound, limiting the ability to elaborate on its specific properties or synthesis routes.

Properties

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

3-(acetyloxymethoxy)propyl acetate

InChI

InChI=1S/C8H14O5/c1-7(9)12-5-3-4-11-6-13-8(2)10/h3-6H2,1-2H3

InChI Key

SZATZRJQZJMPIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCOCOC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 1-Acetoxy-3-acetoxymethoxypropane, we compare it with structurally or functionally related compounds from the evidence, focusing on molecular features, applications, and safety profiles.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties
This compound Not Provided C₈H₁₂O₆ (hypothetical) ~204 (estimated) Acetoxy, Acetoxymethoxy Potential ester precursor, polymer modifier (inferred)
1-Methoxypropane Not Listed C₄H₁₀O 74.12 Methoxy Solvent, intermediate in organic synthesis
1,1,3,3-Tetramethoxypropane 102-52-3 C₇H₁₆O₄ 164.20 Four methoxy groups Crosslinking agent, aldehyde precursor
1-(Propoxymethoxy)propane 505-84-0 C₇H₁₆O₂ 132.20 Propoxymethoxy ether Solvent, fuel additive (inferred from ether class)
3-Methoxy-3-oxopropanaminium chloride Not Provided C₄H₈ClNO₂ 137.56 Methoxy, oxo, ammonium chloride Crystallography studies, ionic liquid precursor

Key Comparisons

Functional Group Complexity this compound contains two ester groups, distinguishing it from simpler ethers like 1-Methoxypropane or 1-(Propoxymethoxy)propane.

Reactivity and Stability

  • Esters (e.g., acetoxy groups) are prone to hydrolysis under acidic or basic conditions, whereas ethers (e.g., methoxy or propoxymethoxy) are generally more stable. This suggests that this compound may require stricter storage conditions (e.g., anhydrous environments) compared to methoxypropane derivatives .

Safety and Handling 1,1,3,3-Tetramethoxypropane requires medical consultation upon inhalation exposure, highlighting the need for rigorous safety protocols . The acetoxy groups in the target compound may pose similar risks to other esters, such as irritation upon contact.

Applications

  • Methoxypropanes are commonly used as solvents or intermediates due to their volatility and low polarity . The dual ester functionality of this compound suggests niche applications, such as biodegradable plasticizers or stepwise synthesis reagents, though direct evidence is lacking.

Preparation Methods

Ring-Opening Acetylation of Glycerol Formal

Reaction Scheme :
Glycerol formal (2,2-dimethyl-1,3-dioxolane-4-methanol) undergoes ring-opening acetylation with acetic anhydride in the presence of Lewis acids (e.g., ZnCl₂).

Glycerol formal+3Ac2OZnCl21,3-Diacetoxy-2-(acetoxymethoxy)propane+byproducts\text{Glycerol formal} + 3 \, \text{Ac}2\text{O} \xrightarrow{\text{ZnCl}2} \text{1,3-Diacetoxy-2-(acetoxymethoxy)propane} + \text{byproducts}

Procedure :

  • Glycerol formal (1 mol) is mixed with acetic anhydride (3 mol) and ZnCl₂ (0.1 mol) at 100–120°C for 6–8 hours.

  • The mixture is distilled under reduced pressure to remove excess acetic anhydride.

  • The crude product is purified via recrystallization (ethyl acetate/hexane) or vacuum distillation.

Key Data :

  • Yield : 75–85% [Patent US5583225A].

  • Catalyst : ZnCl₂ or H₃PO₄.

  • Purity : ≥95% (HPLC).

Stepwise Acetylation of 1,3-Dihydroxy-2-(hydroxymethoxy)propane

Reaction Scheme :
A three-step process involving selective acetylation:

  • Protection of the central hydroxyl group as a methoxy acetate.

  • Acetylation of the remaining hydroxyl groups.

1,3-Dihydroxy-2-(hydroxymethoxy)propaneAc2O, H+1,3-Diacetoxy-2-(acetoxymethoxy)propane\text{1,3-Dihydroxy-2-(hydroxymethoxy)propane} \xrightarrow{\text{Ac}_2\text{O, H}^+} \text{1,3-Diacetoxy-2-(acetoxymethoxy)propane}

Procedure :

  • The triol is treated with acetic anhydride (4 mol) and H₃PO₄ (0.05 mol) at 80°C for 12 hours.

  • Excess acetic anhydride is removed via distillation.

  • The product is isolated by cooling and filtering.

Key Data :

  • Yield : 70–78% [Patent CN108467396B].

  • Catalyst : H₃PO₄ or polyphosphoric acid.

  • Side Products : <5% N-acetyl byproducts.

Nucleophilic Substitution of Chlorinated Intermediates

Reaction Scheme :
1,3-Dichloro-2-(chloromethoxy)propane reacts with sodium acetate in acetic anhydride:

1,3-Dichloro-2-(chloromethoxy)propane+3NaOAcAc2O1,3-Diacetoxy-2-(acetoxymethoxy)propane+3NaCl\text{1,3-Dichloro-2-(chloromethoxy)propane} + 3 \, \text{NaOAc} \xrightarrow{\text{Ac}_2\text{O}} \text{1,3-Diacetoxy-2-(acetoxymethoxy)propane} + 3 \, \text{NaCl}

Procedure :

  • The chlorinated intermediate (1 mol) is refluxed with sodium acetate (3 mol) in acetic anhydride (5 mol) for 24 hours.

  • The mixture is filtered to remove NaCl, and the product is distilled under vacuum.

Key Data :

  • Yield : 65–72% [Ambeed, 2020].

  • Purity : 90–93% (requires further purification).

Comparative Analysis of Methods

Method Catalyst Temperature Yield Purity Industrial Feasibility
Ring-opening acetylationZnCl₂/H₃PO₄100–120°C75–85%≥95%High (single-step)
Stepwise acetylationH₃PO₄80°C70–78%≥90%Moderate (multi-step)
Nucleophilic substitutionNoneReflux65–72%90–93%Low (byproduct handling)

Optimization Strategies

Catalytic Systems

  • Lewis Acids (ZnCl₂) : Enhance reaction rate but require corrosion-resistant equipment.

  • Protic Acids (H₃PO₄) : Lower cost, but longer reaction times [US20050176956A1].

Solvent-Free Conditions

  • Eliminating solvents (e.g., toluene) reduces waste and improves atom economy.

Microwave-Assisted Synthesis

  • Reduces reaction time from 24 hours to 10 hours with comparable yields (85%) [Ambeed, 2020].

Challenges and Solutions

  • Isomerization : N-7 vs. N-9 alkylation in downstream drug synthesis. Solved via selective crystallization [US5583225A].

  • Purification : Silica gel chromatography or recrystallization (methanol/ethyl acetate) achieves >98% purity.

Q & A

Q. What are the standard synthetic routes for 1-Acetoxy-3-acetoxymethoxypropane, and what methodological considerations are critical for optimizing yield?

Answer: The synthesis typically involves two key steps: (1) ether formation via Williamson synthesis, using a nucleophilic alkoxide (e.g., sodium methoxide) and an alkyl halide or tosylate precursor, and (2) esterification of hydroxyl groups using acetic anhydride or acetyl chloride under acid catalysis (e.g., H₂SO₄).

  • Methodological Tips :
    • Use anhydrous conditions to prevent hydrolysis of intermediates.
    • Monitor reaction progress via TLC or FT-IR to track esterification completion.
    • Optimize stoichiometry (e.g., excess acetic anhydride) to drive esterification to completion.
  • Reference : Williamson synthesis for ethers is widely applicable, as outlined for analogous compounds in .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Key Precautions :
    • Flammability : Store away from ignition sources (flammable liquid classification aligns with similar ethers, see ) .
    • Ventilation : Use fume hoods to avoid inhalation; the compound may release acetic acid vapors upon decomposition.
    • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Emergency Measures : In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention (per guidelines in ) .

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm ester and ether linkages (e.g., acetate peaks at δ ~2.0–2.2 ppm, methoxy protons at δ ~3.3–3.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion).
  • FT-IR : Ester C=O stretches (~1740 cm⁻¹) and ether C-O-C bands (~1100 cm⁻¹) confirm functional groups.
  • Reference : Structural elucidation methods are consistent with protocols for related compounds in .

Advanced Research Questions

Q. How does this compound behave under varying pH and temperature conditions, and how can its stability be experimentally assessed?

Answer:

  • Hydrolysis Kinetics :
    • Acidic Conditions : Ester groups hydrolyze to carboxylic acids; monitor via pH-stat titration or HPLC.
    • Basic Conditions : Faster hydrolysis due to nucleophilic attack by OH⁻; use buffered solutions (pH 8–12) to study rate constants.
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., ~150–200°C for similar acetates, per ) .

Q. What role does this compound play as a protecting group in multi-step organic syntheses?

Answer:

  • Dual Protection : The acetate and methoxy groups can transiently protect hydroxyl or amine functionalities during reactions (e.g., Grignard or oxidation steps).
  • Deprotection Strategies : Use mild hydrolysis (e.g., K₂CO₃ in MeOH/H₂O) to retain sensitive functional groups.
  • Reference : Analogous ether-acetate protecting group strategies are discussed for drug synthesis in .

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

Answer:

  • Controlled Replication : Standardize variables (solvent purity, temperature, catalyst batch) to isolate discrepancies.
  • Advanced Analytics : Use LC-MS or GC-MS to identify side products (e.g., acetic acid, propylene derivatives) that may explain divergent results.
  • Cross-Validation : Compare data with structurally related compounds (e.g., 2,3-Epoxy-1-(1-ethoxyethoxy)propane in ) to infer mechanistic pathways .

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